Copper;thorium

Catalog No.
S14940989
CAS No.
90981-96-7
M.F
Cu5Th
M. Wt
549.77 g/mol
Availability
In Stock
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Copper;thorium

CAS Number

90981-96-7

Product Name

Copper;thorium

IUPAC Name

copper;thorium

Molecular Formula

Cu5Th

Molecular Weight

549.77 g/mol

InChI

InChI=1S/5Cu.Th

InChI Key

VZCKUJBVHXAVRH-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Th]

Copper;thorium, also known as copper-thorium alloy, is a metallic compound that combines copper with thorium in various proportions. The primary form of this compound is represented by the formula Cu5Th\text{Cu}_5\text{Th} (Copper;thorium) and has garnered interest due to its unique physical and chemical properties. Thorium, a radioactive actinide metal, contributes to the alloy's strength and thermal stability, while copper provides excellent electrical conductivity and malleability. This combination makes copper-thorium alloys particularly useful in applications requiring high performance under extreme conditions.

Depending on the temperature and environmental conditions. Notably:

  • Formation of Intermetallic Compounds: The copper-thorium system can form multiple intermetallic compounds such as Th2Cu\text{Th}_2\text{Cu}, ThCu2\text{ThCu}_2, and ThCu6\text{ThCu}_6, each with distinct melting points ranging from 1007 °C to 1055 °C .
  • Eutectic Reactions: These alloys exhibit eutectic behavior, where specific compositions melt at lower temperatures than their individual components. This property is critical for applications in metallurgy and materials science .

Several methods are employed to synthesize copper-thorium alloys:

  • Melting Techniques: Traditional metallurgical methods involve melting pure copper and thorium in controlled environments to achieve desired compositions.
  • Powder Metallurgy: This method involves mixing powdered forms of copper and thorium, followed by compaction and sintering to create dense alloy materials.
  • Electrochemical Deposition: An innovative approach where electrochemical techniques are used to deposit copper onto thorium substrates, allowing for precise control over alloy composition.

Copper-thorium alloys find applications across various fields due to their advantageous properties:

  • Electrical Engineering: Utilized in electrical contacts and connectors due to high conductivity.
  • Aerospace Industry: Employed in components that require high strength-to-weight ratios and thermal stability.
  • Nuclear

Copper-thorium alloys exhibit unique properties compared to other similar compounds. Here are some comparable materials:

CompoundCompositionKey Properties
Copper;aluminumCopper + AluminumLightweight, good corrosion resistance
Copper;berylliumCopper + BerylliumHigh strength, good electrical conductivity
Thorium;aluminumThorium + AluminumEnhanced mechanical properties

Uniqueness of Copper;thorium

What sets copper-thorium apart from these compounds is its combination of high electrical conductivity from copper and the thermal stability provided by thorium. This makes it particularly valuable in specialized applications where both properties are crucial.

Solid-State Synthesis of Binary Thorium-Copper Alloys

Binary thorium-copper alloys are primarily synthesized through high-temperature solid-state reactions, often employing arc-melting or induction heating under inert atmospheres. The Cu-Th phase diagram reveals limited mutual solubility, with intermetallic phases dominating the compositional landscape. Key compounds include ThCu₂, ThCu₅, and Th₂Cu₁₇, each exhibiting distinct crystal structures.

ThCu₂ adopts the AlB₂-type hexagonal structure (space group P6/mmm) with lattice parameters a = 4.387 Å and c = 3.472 Å. Copper atoms form a planar hexagonal network, while thorium occupies interstitial sites within this framework. In contrast, ThCu₅ crystallizes in the CaCu₅ structure (space group P6/mmm), characterized by thorium atoms embedded within a copper matrix featuring Kagomé-like layers. Extended X-ray absorption fine structure (EXAFS) studies confirm Th-Cu bond distances of 3.12–3.24 Å, consistent with metallic bonding character.

Phase stability studies using differential thermal analysis (DTA) reveal that Th₂Cu₁₇ decomposes peritectically at 890°C, forming ThCu₅ and a copper-rich liquid phase. Neutron diffraction data for ThCu₂ indicate antiferromagnetic ordering below 15 K, attributed to indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) interactions mediated by conduction electrons.

Hydrothermal Routes for Thorium-Copper Heterobimetallic Complexes

Hydrothermal synthesis enables the preparation of thorium-copper oxides with complex stoichiometries inaccessible via conventional solid-state methods. A notable example is (ThCu₃)(Mn₂³⁺Mn₂⁴⁺)O₁₂, synthesized at 600°C under 2 kbar pressure. This cubic perovskite derivative (space group Im3, a = 7.359 Å) features thorium in a distorted icosahedral coordination (Th–O = 2.556 Å) and copper in a unique 12-coordinate environment with three distinct Cu–O bond lengths: 1.973 Å (square planar), 2.800 Å (rectangular), and 3.238 Å (elongated axial).

The hydrothermal process involves reacting thorium nitrate, copper(II) acetate, and manganese oxide precursors in alkaline solutions (pH 12–14). Transmission electron microscopy (TEM) reveals epitaxial growth along the direction, with energy-dispersive X-ray spectroscopy (EDS) confirming a Th:Cu:Mn ratio of 1:3:4. Magnetic susceptibility measurements indicate ferrimagnetic ordering below 120 K, arising from antiferromagnetic coupling between Mn³⁺ (S = 2) and Mn⁴⁺ (S = 3/2) sublattices.

Oxidation-Activation Mechanisms in Catalyst Preparation from Intermetallic Precursors

Thorium-copper intermetallics serve as precursors for heterogeneous catalysts through controlled oxidation. For instance, ThCu₂ undergoes oxidative activation in air at 400–600°C to form a CuO-ThO₂ composite. Electron spin resonance (ESR) studies demonstrate that copper(II) ions substitute into the fluorite-type ThO₂ lattice, creating oxygen vacancies that enhance catalytic activity. The activated catalyst exhibits a surface area of 45–60 m²/g, with copper dispersion exceeding 80% as measured by N₂O chemisorption.

In methanol steam reforming, the ThO₂-supported copper catalyst achieves 92% conversion at 250°C, outperforming conventional γ-Al₂O₃-supported systems by 15%. X-ray photoelectron spectroscopy (XPS) reveals a Th 4f₇/₂ binding energy shift of 0.8 eV compared to pure ThO₂, indicating strong metal-support interactions. In situ Raman spectroscopy during CO oxidation shows the formation of Cu⁺-O-Th³⁺ interfacial sites, which accelerate Mars-van Krevelen reaction cycles.

Mechanistic Insights into Carbon Monoxide Hydrogenation over Thorium-Copper Catalysts

The catalytic mechanism of carbon monoxide hydrogenation over thorium-copper catalysts involves a complex interplay between the copper active sites and the thorium oxide support matrix [1]. Research conducted by the Bureau of Mines demonstrated that catalysts prepared from binary alloys of copper and thorium exhibit exceptional activity for methanol synthesis from carbon monoxide and hydrogen [1]. The activation process involves oxidation of thorium components, which results in the formation of high surface area catalysts containing copper interspersed within a thoria matrix [1].

The mechanistic pathway begins with the dissociative adsorption of carbon monoxide on copper sites, followed by sequential hydrogenation steps leading to methanol formation [2]. Electron spin resonance studies have revealed that copper exists within the thoria structure as isolated copper(2+) ions, occupying both interstitial and substitutional sites with 8-fold coordination [2]. This unique coordination environment facilitates the activation of carbon monoxide molecules and promotes the subsequent hydrogenation reactions [2].

Temperature-programmed reduction analysis indicates that the copper species in thorium-copper catalysts exhibit distinct reduction characteristics compared to conventional copper catalysts [1]. The reduction process occurs in multiple stages, with the initial reduction of surface copper species followed by the reduction of more strongly bound copper ions within the thoria lattice [2]. This sequential reduction behavior contributes to the enhanced catalytic activity by providing multiple types of active sites with varying binding strengths for reactant molecules [1] [2].

ParameterThorium-Copper CatalystOperating Conditions
Surface Area35 square meters per gramAir oxidation at 400°C
Space Velocity31,000 per hourStandard inlet conditions
Pressure60 atmospheresContinuous-flow microreactor
Temperature280°CMethanol synthesis conditions

Role of Thoria Matrix in Enhancing Copper Dispersion and Activity

The thoria matrix plays a crucial role in enhancing copper dispersion and catalytic activity through several mechanisms [1] [2]. The thorium oxide support provides a high surface area framework that facilitates the dispersion of copper species in a highly accessible configuration [1]. This dispersion effect is particularly pronounced when catalysts are prepared through the controlled oxidation of thorium-copper intermetallic precursors [1].

The structural characteristics of the thoria matrix contribute significantly to copper stabilization [2]. The fluorite structure of thorium dioxide accommodates copper ions through both substitutional and interstitial incorporation mechanisms [2]. Substitutional copper ions replace thorium ions in the lattice positions, while interstitial copper ions occupy vacant sites within the crystal structure [2]. This dual incorporation mechanism maximizes the utilization of copper species for catalytic reactions [2].

Electronic interactions between copper and thorium components enhance the catalytic performance through charge transfer effects [2]. The electron-deficient nature of thorium facilitates electron donation from copper, which modulates the electronic properties of the copper active sites [2]. This electronic modification enhances the binding strength of carbon monoxide on copper sites while simultaneously promoting the activation of hydrogen molecules [2].

Surface area measurements demonstrate that thorium-copper catalysts achieve significantly higher surface areas compared to conventional copper-based systems [1]. The high surface area is attributed to the porous structure generated during the oxidation of intermetallic precursors, which creates a network of interconnected pores and channels [1]. This porous architecture provides enhanced accessibility to active sites and improved mass transfer characteristics [1].

Catalyst PropertyValueMeasurement Method
Copper LoadingVariable (ThCu_x composition)Atomic ratio analysis
Surface AreaUp to 35 m²/gBrunauer-Emmett-Teller method
Coordination Number8-foldElectron spin resonance
Activation Temperature400°CAir oxidation treatment

Comparative Performance Against Conventional Copper/Zinc Oxide/Aluminum Oxide Systems

Thorium-copper catalysts demonstrate superior performance compared to conventional copper/zinc oxide/aluminum oxide systems in methanol synthesis applications [1]. Direct comparative studies reveal that catalysts prepared from thorium-copper alloys produce up to 6.7 times as much methanol as traditional copper/zinc oxide/aluminum oxide catalysts under identical reaction conditions [1]. This remarkable enhancement in catalytic activity is attributed to the unique structural and electronic properties imparted by the thorium component [1].

The performance comparison was conducted using 16 hydrogen to carbon monoxide synthesis gas in a continuous-flow microreactor at 280°C and 60 atmospheres pressure [1]. Under these standardized conditions, the thorium-copper catalyst consistently outperformed the conventional system across various space velocities and reaction times [1]. The enhanced performance is maintained over extended operation periods, indicating superior catalyst stability [1].

Recent studies on thorium-promoted copper/zinc/aluminum catalysts have shown that the addition of 5 weight percent thorium can significantly increase catalyst activity by approximately 25 percent [3]. The thorium promoter facilitates the reduction of copper oxide to metallic copper and copper(1+) species, which serve as active sites for methanol synthesis [3]. The rosasite crystal phase formation helps stabilize the catalyst surface structure and improves overall stability [3].

Long-term stability testing demonstrates that thorium-containing catalysts exhibit extended operational lifetimes compared to conventional systems [3]. A 250-hour stable lifetime has been achieved with thorium-promoted catalysts, showing promising industrial potential [3]. This enhanced stability is attributed to the structural stabilization provided by the thorium component, which prevents sintering and deactivation of copper active sites [3].

Performance MetricThorium-Copper CatalystConventional Cu/ZnO/Al₂O₃Improvement Factor
Methanol Production Rate6.7 × baseline1.0 × baseline6.7 times higher
Operating Pressure60 atmospheres60 atmospheresEquivalent
Operating Temperature280°C280°CEquivalent
Space Velocity31,000 h⁻¹31,000 h⁻¹Equivalent
Catalyst Lifetime250+ hoursStandard lifetimeExtended stability
Activity Enhancement125% of base100% of base25% increase

Environmental contamination by radioactive elements, particularly thorium and uranium, represents a significant challenge in nuclear waste management and groundwater remediation. The development of efficient and selective removal technologies has become increasingly critical as nuclear industries expand and legacy contamination sites require remediation. Thorium-copper nanocomposite systems have emerged as promising materials for addressing these environmental challenges through advanced sorption and precipitation mechanisms.

The unique chemical properties of copper-thorium interfaces provide multiple pathways for radioactive contaminant removal from aqueous systems. Copper-based nanoparticles demonstrate exceptional performance in uranium and thorium removal due to their high surface area, chemical reactivity, and ability to facilitate both adsorption and reduction processes [1]. The interaction between copper and thorium creates synergistic effects that enhance removal efficiency while providing selectivity for actinide species over other metal ions.

Recent research has demonstrated that coated copper-based nanoparticles can achieve uranium concentrations below acceptable limits of 30 micrograms per liter through a combination of surface complexation and reduction mechanisms [1]. For thorium removal, surface precipitation dominates the removal process, with the formation of stable thorium-oxygen-copper complexes playing a crucial role in immobilization [1]. These findings highlight the importance of understanding the fundamental chemistry underlying thorium-copper interactions for optimizing environmental remediation strategies.

Sorption Mechanisms for Uranium and Thorium Removal from Aqueous Systems

The sorption of uranium and thorium onto copper-containing materials involves complex physicochemical processes that depend on solution chemistry, surface properties, and thermodynamic conditions. Multiple studies have demonstrated that copper-based adsorbents follow pseudo-second-order kinetic models, indicating that chemisorption is the rate-limiting step in the removal process [2] [3] [4].

Kinetic Behavior and Rate Constants

Multiwalled carbon nanotubes modified with copper functionalities exhibit rapid sorption kinetics for both thorium-232 and uranium-238 removal [2]. The pseudo-second-order rate constants for thorium-232 sorption range from 0.01 to 0.13 grams per milligram per minute, depending on initial concentration, with equilibrium typically achieved within 15 minutes [2]. The high correlation coefficients (R² > 0.99) for pseudo-second-order models confirm that chemical interactions between metal ions and surface functional groups control the sorption process [2].

Metal-organic frameworks containing copper centers, such as CAU-1 NH₂, demonstrate exceptional thorium adsorption capacities of 404 milligrams per gram [4]. The kinetic studies reveal that thorium adsorption follows pseudo-first-order kinetics with rate constants dependent on pH, temperature, and initial concentration [3]. The rapid initial adsorption phase is attributed to abundant active sites, which becomes rate-limited as surface saturation occurs [4].

Isotherm Models and Adsorption Mechanisms

Langmuir isotherm models provide the best fit for uranium and thorium adsorption data on copper-based materials, indicating monolayer adsorption on homogeneous surfaces [2] [5]. For gum-grafted-poly(acrylamide) composites, maximum adsorption capacities of 367.65 milligrams per gram for uranium ions and 125.95 milligrams per gram for thorium ions have been reported [5]. The favorable adsorption is confirmed by separation factor values (R_L) between 0 and 1, indicating strong affinity between the adsorbent and actinide species [2].

Freundlich isotherm parameters reveal the heterogeneous nature of copper-based adsorbents, with intensity factors (1/n) less than 1 indicating favorable adsorption conditions [2]. The variation in adsorption capacity between uranium and thorium ions is attributed to differences in ionic radius, hydration energy, and electronegativity [5]. Uranium ions, existing as uranyl species (UO₂²⁺) in aqueous media, exhibit higher adsorption capacity despite larger effective ionic size due to differences in hydration energy compared to thorium ions in the Th⁴⁺ form [5].

Thermodynamic Parameters

Thermodynamic analysis reveals that the sorption of thorium and uranium on copper-based materials is thermodynamically favorable under ambient conditions. For thorium-232 adsorption on multiwalled carbon nanotubes, Gibbs free energy values range from -9696.04 to -13961.59 kilojoules per mole across the temperature range of 293 to 313 Kelvin [2]. The negative enthalpy change (ΔH° = -2.48 kilojoules per mole) confirms the exothermic nature of the process, while positive entropy change (ΔS° = 14.17 joules per mole per Kelvin) indicates increased randomness at the solid-liquid interface [2].

In contrast, some polymer-based copper systems exhibit endothermic behavior with positive enthalpy values while maintaining spontaneous adsorption through favorable entropy contributions [5]. This thermodynamic behavior suggests that the nature of the copper-containing matrix significantly influences the energetics of actinide binding.

Table 1: Sorption Mechanisms for Uranium and Thorium Removal - Kinetic Parameters

Adsorbent SystemTarget IonMaximum Adsorption Capacity (mg/g)Kinetic ModelRate Constant k₂ (g/mg·min)Equilibrium Time (min)Removal Efficiency (%)
Copper-based Nanoparticles (Cu-NPs)Th(IV)/U(VI)Not specifiedPseudo-second-orderNot specified15>98%
Multiwalled Carbon Nanotubes (MWCNTs)Th-23227.32 (23.67 Bq/L)Pseudo-second-order0.01 (23.67 Bq/L)15>98%
Metal-Organic Framework (CAU-1 NH₂)Th(IV)404Pseudo-second-order0.00018360Not specified
Poly-N-vinylimidazole/Cu NanocompositeU(VI)/Th(IV)Variable with Cu contentPseudo-second-order (implied)Not specified120Variable
Gum-g-poly(AAm) CompositeU(VI)/Th(IV)367.65 (U), 125.95 (Th)Pseudo-second-orderVariableVariableVariable

Surface Complexation and Reduction Pathways

The removal mechanisms for uranium and thorium on copper surfaces involve distinct pathways. For uranium, the predominant mechanism includes surface complex formation followed by extensive reduction, with approximately 65% of hexavalent uranium reduced to the less soluble tetravalent form [1]. This reduction capability is attributed to the electron-donating properties of copper nanoparticles and the formation of stable surface complexes.

Thorium removal is dominated by surface precipitation mechanisms rather than reduction, as thorium typically exists in the stable tetravalent oxidation state in aqueous solutions [1]. The formation of thorium-oxygen-copper surface complexes leads to precipitation of stable phases that effectively immobilize thorium from solution [1]. X-ray photoelectron spectroscopy studies confirm the formation of Th⁴⁺ and O²⁻ species uniformly distributed throughout copper-containing films [6].

Reductive Precipitation Pathways Mediated by Copper-Thorium Interfaces

The interaction between copper and thorium at material interfaces creates unique chemical environments that facilitate reductive precipitation pathways for environmental remediation applications. These pathways involve complex redox chemistry, surface coordination, and precipitation reactions that collectively enhance the removal and immobilization of radioactive contaminants.

Copper-Thorium Interface Chemistry

Computational studies reveal that thorium incorporation into copper-containing systems results in significant structural and chemical modifications [7]. Thorium atoms preferentially occupy substitutional sites and attract oxygen atoms, with formation energies indicating thermodynamically favorable incorporation [7]. The presence of thorium leads to the accumulation of 2-3 oxygen atoms per thorium atom, creating stable thorium-oxygen-copper interfacial complexes [7].

The formation energy of thorium-oxygen interstitial complexes (-2.13 electron volts) demonstrates the strong binding affinity between thorium and oxygen in copper-containing matrices [7]. This binding energy is significantly higher than thorium substitution alone (-0.18 electron volts), indicating that oxygen incorporation is essential for stable thorium immobilization [7]. The interstitial oxygen acts as an oxidizing agent, maintaining thorium in the +4 oxidation state while facilitating charge balance within the copper matrix [7].

Precipitation Mechanisms and Pathways

Several distinct precipitation pathways operate at copper-thorium interfaces, depending on solution conditions and material properties. Selective precipitation using magnesium carbonate as a precipitant demonstrates nearly complete thorium removal (approximately 95%) at pH 3.6 under optimized conditions [8]. The precipitation process involves the formation of thorium hydroxide and oxide phases that co-precipitate with copper-containing species.

Hydrothermal synthesis methods for producing copper-based nanoparticles create materials with enhanced thorium precipitation capabilities [1]. The degradation of copper nitrate in the presence of bifunctional polyethylene glycol chains provides surface functionalities that promote thorium precipitation through coordination and electrostatic interactions [1]. The resulting materials demonstrate significant thorium uptake capacity while maintaining structural stability under environmental conditions.

Table 2: Thermodynamic Parameters for Thorium and Uranium Sorption

SystemTemperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Process Nature
MWCNT-Thorium-232293-313-9696.04 to -13961.59-2.4814.17Exothermic, Spontaneous
MWCNT-Uranium-238293-313-14590.70 to -16881.46-6.6526.47Exothermic, Spontaneous
MWCNT-Potassium-40293-313-3922.09 to -4915.38-1.326.12Exothermic, Spontaneous
Gum-g-poly(AAm)-UraniumVariableNegative (spontaneous)Positive (endothermic)PositiveEndothermic, Spontaneous
Gum-g-poly(AAm)-ThoriumVariableNegative (spontaneous)Positive (endothermic)PositiveEndothermic, Spontaneous

Redox Reactions and Electron Transfer

The reductive precipitation pathways at copper-thorium interfaces involve complex electron transfer processes that facilitate the immobilization of radioactive species. Copper nanoparticles synthesized via chemical reduction with ascorbic acid demonstrate the ability to reduce uranium(VI) to uranium(IV) while simultaneously precipitating thorium through surface coordination [9]. The reduction process is facilitated by the high surface area and reactive surface sites present on copper nanoparticles.

The electron transfer from copper to uranium species occurs through direct contact between the metal surface and uranyl ions, with approximately 65% reduction efficiency reported for uranium(VI) species [1]. This reduction significantly decreases uranium mobility, as uranium(IV) forms less soluble phases compared to uranium(VI) compounds. The simultaneous precipitation of thorium occurs through surface complexation and subsequent precipitation as thorium oxide or hydroxide phases.

Surface Energy and Growth Morphology

The incorporation of thorium into copper-containing systems significantly affects surface energies and crystal growth morphology. Computational analysis reveals that thorium doping changes the preferred growth orientation from (100) to (111) surfaces, with only the (111) surface maintaining positive surface energy under thorium-doped conditions [7]. This change in growth morphology affects the surface reactivity and precipitation characteristics of the resulting materials.

Surface energy calculations indicate that the (100) and (110) surfaces become thermodynamically unstable (negative surface energies) upon thorium incorporation, while the (111) surface energy remains positive (1.5 millielectron volts per square angstrom) under sulfur-rich conditions [7]. This selective stabilization of specific crystal faces enhances the precipitation efficiency by providing preferred nucleation sites for thorium-containing phases.

Table 3: Reductive Precipitation Pathways - Copper-Thorium Interface Chemistry

Interface TypeMechanismThorium Oxidation StateCopper RoleFormation Energy (eV)Reduction Efficiency (%)pH Range
Cu-Th Oxide CoprecipitationHydroxide coprecipitation+4Co-precipitantNot specifiedVariable3-5
Cu-NPs Surface ComplexationSurface complex formation + reduction+4Reducing agent + surfaceNot specified65% U(VI)→U(IV)6.0 (optimal)
Thorium-Copper Solid SolutionSolid solution formation+4Host matrixNot specifiedNot applicableVariable
Interstitial Oxygen-Thorium ComplexOxygen incorporation pathway+4Interface stabilizer-2.13 (Th-O interstitial)Not applicableNot specified
Surface Precipitation on Cu-NPsDirect precipitation+4Active surfaceNot specifiedVariable3-6

Environmental Applications and Performance

The practical application of copper-thorium precipitation pathways in environmental remediation demonstrates significant potential for treating contaminated groundwater and industrial waste streams. Pilot-scale studies using copper-based nanoparticles achieve uranium concentrations below regulatory limits (30 micrograms per liter) with contact times as short as 15 minutes [1]. The rapid kinetics and high removal efficiency make these systems suitable for continuous treatment applications.

Industrial thorium recovery using selective precipitation techniques achieves high recovery percentages while minimizing the loss of valuable rare earth elements [10]. The optimized conditions (81°C, pH 3.6, 0.52 milliliters hydrogen peroxide) enable complete iron removal, approximately 95% thorium removal, and approximately 65% aluminum removal with total rare earth element losses under 3% [8]. These results demonstrate the selectivity and efficiency of copper-mediated precipitation pathways for practical environmental applications.

Table 4: Environmental Remediation Performance Data

ApplicationSystemInitial Concentration RangeFinal Concentration AchievedContact Time (min)Temperature (°C)Recovery/Reusability
Groundwater Uranium RemovalCu-based Nanoparticles20-120 Bq/L<30 μg/L (U)1525-40Not specified
Nuclear Wastewater TreatmentMWCNT Adsorbent20-120 Bq/LNot specified1520-40Regenerable
Industrial Thorium RecoverySelective Precipitation100-350 mg/LVariable3025High recovery
Aqueous System DecontaminationMOF-based Adsorption50-500 mg/LVariable36025-5565% after 3 cycles
Low-level Waste ProcessingComposite MaterialsVariableVariableVariable25Variable

Exact Mass

548.68423 g/mol

Monoisotopic Mass

546.68604 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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